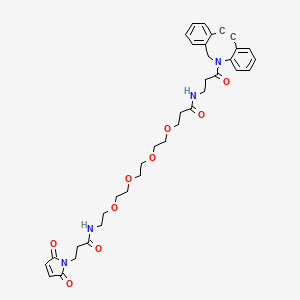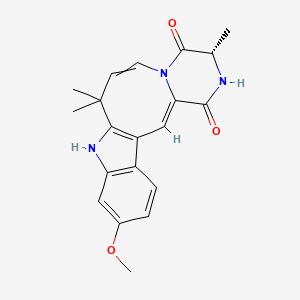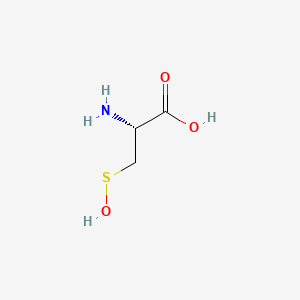
DBCO-PEG4-Maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-PEG4-Maleimide is a PEG derivative containing a maleimide group and a DBCO moiety . The hydrophilic PEG spacer arm improves solubility in aqueous buffers . The maleimide group specifically and efficiently reacts with thiols to form stable thioether bonds .
Synthesis Analysis
DBCO-PEG4-Maleimide allows for simple combination of a DBCO group and thiol-containing molecules, such as cysteine-containing peptides . The maleimide group reacts with sulfhydryl groups at pH 6.5 – 7.5 to form stable thioether bonds . Its long length enhances accessibility of the azide-reactive DBCO and reactive thiols, which may be buried .Molecular Structure Analysis
DBCO-PEG4-Maleimide has a chemical formula of C36H42N4O9 and a molecular weight of 674.74 g/mol .Chemical Reactions Analysis
The maleimide group reacts predominantly with free sulfhydryls at pH 6.5-7.5, forming stable thioether bonds . At pH values > 7.5, reactivity toward primary amines and hydrolysis of the maleimide groups can occur .Physical And Chemical Properties Analysis
DBCO-PEG4-Maleimide is a PEG linker containing a maleimide group and a DBCO moiety . The hydrophilic PEG spacer arm improves solubility in aqueous buffers .Scientific Research Applications
Copper-Free Click Chemistry Applications
DBCO-PEG4-Maleimide contains a dibenzylcyclooctyne (DBCO) group, which is used for copper-free click chemistry applications . This is a powerful tool in bioconjugation, allowing for the efficient and selective reaction of molecules without the need for a catalyst.
Protein Labeling
The thiol/sulfhydryl-reactive maleimide in DBCO-PEG4-Maleimide can be used to label a variety of thiol-containing moieties such as free cysteines in proteins . This allows for the specific and efficient labeling of proteins for various research applications.
Peptide Labeling
Similar to protein labeling, the maleimide group in DBCO-PEG4-Maleimide can also react with thiol-containing peptides . This makes it a valuable tool in peptide research, including the study of peptide structure and function, and the development of peptide-based drugs.
Bioconjugation
DBCO-PEG4-Maleimide serves as an efficient linker in bioconjugation . The maleimide group can react specifically and efficiently with thiols, enabling the conjugation of a wide range of biomolecules for various applications, including the development of targeted drug delivery systems and the creation of novel biomaterials.
Material Synthesis
DBCO-PEG4-Maleimide plays an important role in material synthesis . The ability to form stable thioether bonds makes it a versatile crosslinker in the synthesis of a wide range of materials, including hydrogels, nanoparticles, and polymers.
Mechanism of Action
Target of Action
DBCO-PEG4-Maleimide is a heterobifunctional crosslinker that primarily targets thiol-containing molecules, such as cysteine-containing peptides . The maleimide group in the compound specifically reacts with sulfhydryl groups, forming stable thioether bonds .
Mode of Action
The compound contains a dibenzylcyclooctyne (DBCO) group and a maleimide group, with a hydrophilic PEG spacer in between . The maleimide group reacts with a thiol/sulfhydryl group in a protein, (bio)molecule, or surface to form a stable thioether bond and a covalently bound DBCO moiety . Once a protein, surface, or (bio)molecule is DBCO labeled, it can undergo copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage with an azide-labeled coupling partner .
Biochemical Pathways
The DBCO and azides are bioorthogonal coupling partners, meaning they can react in a biological system without interfering with normal biochemical processes . This results in minimal off-target labeling of macromolecules found in cells or complex cell lysates . The reaction between a DBCO and azide can be used for a variety of applications including protein-protein, protein-biomolecule, and protein-small molecule conjugations .
Result of Action
The result of the action of DBCO-PEG4-Maleimide is the formation of a stable triazole linkage with an azide-labeled coupling partner . This allows for the creation of diverse bioconjugates, enabling a wide range of applications in biological research and drug development .
Action Environment
The maleimide group in DBCO-PEG4-Maleimide predominantly reacts with free sulfhydryls at pH 6.5-7.5 . At pH values greater than 7.5, reactivity toward primary amines and hydrolysis of the maleimide groups can occur . Therefore, the pH of the environment can significantly influence the compound’s action, efficacy, and stability.
Safety and Hazards
Future Directions
DBCO-PEG4-Maleimide can be used to create diverse conjugates by means of the bioorthogonal coupling between an alkyne and azide . The coupling or crosslinking procedure is typically done in two steps. First, a protein- or thiol-containing molecule is labeled with a DBCO group and excess crosslinker is removed. Second, an azide-containing moiety (prepared independently) is introduced into the same system as the DBCO moiety and labeling occurs under biological conditions without the introduction of any additional reagents such as a copper catalyst .
properties
IUPAC Name |
N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N4O9/c41-32(14-18-39-34(43)11-12-35(39)44)38-17-20-47-22-24-49-26-25-48-23-21-46-19-15-33(42)37-16-13-36(45)40-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)40/h1-8,11-12H,13-27H2,(H,37,42)(H,38,41) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFZXPZWVJMYPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N4O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DBCO-PEG4-Maleimide | |
CAS RN |
1480516-75-3 |
Source


|
| Record name | Dibenzocyclooctyne-PEG4 maleimide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ75Y72NPY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B606896.png)


![3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B606901.png)

